molecular formula C18H23FN4O5 B8794828 Eperezolid

Eperezolid

Cat. No.: B8794828
M. Wt: 394.4 g/mol
InChI Key: SIMWTRCFFSTNMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eperezolid is a synthetic compound known for its significant biological activity. It belongs to the oxazolidinone class of antibiotics and is recognized for its potential in inhibiting bacterial growth .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Eperezolid involves multiple stepsThe final step involves the acetylation of the piperazine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .

Chemical Reactions Analysis

Types of Reactions

Eperezolid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Eperezolid has several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting bacterial protein synthesis. It binds to the bacterial ribosome, preventing the formation of the initiation complex and subsequent protein elongation. This action effectively halts bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

    Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.

    Tedizolid: A newer oxazolidinone with enhanced potency and a broader spectrum of activity.

Uniqueness

Eperezolid is unique due to its specific chemical structure, which imparts distinct biological activity and pharmacokinetic properties. Its fluoro-phenyl and piperazinyl groups contribute to its high binding affinity and selectivity for bacterial ribosomes .

Properties

Molecular Formula

C18H23FN4O5

Molecular Weight

394.4 g/mol

IUPAC Name

N-[[3-[3-fluoro-4-[4-(2-hydroxyacetyl)piperazin-1-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide

InChI

InChI=1S/C18H23FN4O5/c1-12(25)20-9-14-10-23(18(27)28-14)13-2-3-16(15(19)8-13)21-4-6-22(7-5-21)17(26)11-24/h2-3,8,14,24H,4-7,9-11H2,1H3,(H,20,25)

InChI Key

SIMWTRCFFSTNMG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCN(CC3)C(=O)CO)F

Origin of Product

United States

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